molecular formula C8H11N3O2 B1436775 ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1378779-72-6

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No. B1436775
M. Wt: 181.19 g/mol
InChI Key: QQRZIZCYKJXHFM-UHFFFAOYSA-N
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Patent
US05173485

Procedure details

To a suspension of 1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (40 g) in methanol (200 ml) was added conc. hydrochloric acid (31.9 ml) under ice-cooling. The mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice-water (300 ml) and adjusted to pH 6.5 with 40% aqueous potassium carbonate solution. The mixture was evaporated to precipitate the crystals. The crystals were collected by filtration to give 2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (33.4 g).
Name
1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]1[C:10]2[N:6]([N:7]=[CH:8][C:9]=2[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:5][CH2:4]1)=O.Cl.C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:14]([O:13][C:11]([C:9]1[CH:8]=[N:7][N:6]2[CH2:5][CH2:4][NH:3][C:10]=12)=[O:12])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
40 g
Type
reactant
Smiles
C(=O)N1CCN2N=CC(=C21)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
31.9 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to precipitate the crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C2N(N=C1)CCN2
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.